Rigosertib sodium (ON-01910 sodium) is a small-molecule member of the novel synthetic benzyl-styryl-sulfonate family . It is currently in phase III clinical trials for several myelodysplastic syndromes and leukemias .
Rigosertib (ON-01910.Na) is a non-cyclooxygenase inhibitor sulfone metabolite with the ability to act as a non-ATP competitor kinase inhibitor . It was originally described as an inhibitor for the master mitotic kinase Polo-like kinase (Plk1) .
The molecular weight of Rigosertib sodium is 473.47 . Its chemical formula is C21H24NNaO8S .
Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .
Rigosertib sodium has a molecular weight of 473.47 . It is soluble in DMSO at 100 mg/mL and in water at ≥ 52 mg/mL . It should be stored at 2-8°C in a sealed container .
While the provided literature does not delve into detailed spectroscopic analysis of rigosertib sodium, its molecular structure is consistently described as a benzyl styryl sulfone analogue. [, , ] The presence of a styryl group (a phenyl ring attached to an ethylene group) and a sulfone group (SO2) within the structure are key features highlighted in several studies. [, , ]
Initially, rigosertib sodium was proposed to act as a Polo-like kinase 1 (Plk1) inhibitor. [, , ] Plk1 is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis.
Limited information on the specific physical and chemical properties of rigosertib sodium is available in the provided literature. One study highlights its low solubility in solutions with a lower pH, indicating it behaves as a sodium salt of a weak acid. [] This property influences its formulation and stability.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: